Isosarpan Isosarpan
Brand Name: Vulcanchem
CAS No.: 57063-25-9
VCID: VC1572797
InChI: InChI=1S/C21H24N2O3.C19H24N2O4/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;1-25-19-5-3-2-4-15(19)21-10-8-20(9-11-21)13-18(24)14-6-7-16(22)17(23)12-14/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3;2-7,12,18,22-24H,8-11,13H2,1H3/t12-,15-,16+,19-;/m0./s1
SMILES: CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.COC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)O)O)O
Molecular Formula: C40H48N4O7
Molecular Weight: 696.8 g/mol

Isosarpan

CAS No.: 57063-25-9

Cat. No.: VC1572797

Molecular Formula: C40H48N4O7

Molecular Weight: 696.8 g/mol

* For research use only. Not for human or veterinary use.

Isosarpan - 57063-25-9

Specification

CAS No. 57063-25-9
Molecular Formula C40H48N4O7
Molecular Weight 696.8 g/mol
IUPAC Name 4-[1-hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzene-1,2-diol;methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate
Standard InChI InChI=1S/C21H24N2O3.C19H24N2O4/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;1-25-19-5-3-2-4-15(19)21-10-8-20(9-11-21)13-18(24)14-6-7-16(22)17(23)12-14/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3;2-7,12,18,22-24H,8-11,13H2,1H3/t12-,15-,16+,19-;/m0./s1
Standard InChI Key OHSUDEDKSXNHMV-QAWKRFFXSA-N
Isomeric SMILES C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45.COC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)O)O)O
SMILES CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.COC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)O)O)O
Canonical SMILES CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.COC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)O)O)O

Introduction

Chemical Identity and Nomenclature

Chemical Classification

Isosarpan is identified through several naming conventions in pharmaceutical and chemical databases. Notably, the compound appears as both a standalone entity and as an alternative name for well-established chemical compounds. According to authoritative chemical databases, Isosarpan is associated with the compound PIPRATECOL, which has the systematic IUPAC name 1-PIPERAZINEETHANOL, .ALPHA.-(3,4-DIHYDROXYPHENYL)-4-(O-METHOXYPHENYL)- . This relationship establishes Isosarpan's position within the broader family of piperazine derivatives with potential neurological activity.

Structural Identifiers

Isosarpan's chemical identity is precisely defined through various standardized identifiers:

ParameterValue
CAS Registry Number15534-05-1
Molecular FormulaC19H24N2O4
InChI KeyQESTYTNSJJTQCI-UHFFFAOYSA-N
SMILES Notationc1(c(ccc(C(CN2CCN(CC2)c3c(cccc3)OC)O)c1)O)O
European Chemical Agency Registration239-578-6

The molecular structure features a piperazine ring system with distinctive functional groups that contribute to its pharmacological activity profile .

Alternative Nomenclature

Interestingly, "Isosarpan" also appears as a brand name for ajmalicine (also known as δ-yohimbine or raubasine) . This association with ajmalicine, which is a well-documented antihypertensive agent, provides additional context for understanding Isosarpan's pharmacological properties. Other brand names for this same active pharmaceutical ingredient include Card-Lamuran, Circolene, Cristanyl, Duxil, Duxor, Hydroxysarpon, Iskedyl, Isquebral, Lamuran, Melanex, Raunatin, Saltucin Co, Salvalion, and Sarpan .

Biological Origins and Natural Sources

Plant Origins

Ajmalicine, with which Isosarpan is associated as a brand name, is an alkaloid found naturally in several plant species. The primary botanical sources include:

  • Rauvolfia species, particularly Rauvolfia serpentina (Indian snakeroot)

  • Catharanthus roseus (Madagascar periwinkle)

  • Mitragyna speciosa (Kratom)

These plants have a long history of use in traditional medicine systems across various cultures, particularly for cardiovascular and neurological conditions.

Pharmacological Properties

Mechanism of Action

Ajmalicine, with which Isosarpan is associated, functions as an α1-adrenergic receptor antagonist with preferential actions over α2-adrenergic receptors . This receptor binding profile explains its hypotensive rather than hypertensive effects, distinguishing it from some related compounds. The selective antagonism at these receptor sites modulates sympathetic nervous system activity, resulting in vasodilation and subsequent reduction in blood pressure.

Pharmacodynamic Effects

Isosarpan demonstrates a diverse array of pharmacological effects on various physiological systems:

  • Anxiolytic properties, reducing symptoms of anxiety

  • Anticonvulsant activity, helpful in preventing seizures

  • Hypnotic effects, facilitating sleep induction

  • Sedative properties, promoting general central nervous system depression

  • Skeletal muscle relaxant capabilities, reducing muscle tone and tension

These multiple effects suggest interactions with several receptor systems beyond the adrenergic receptors, potentially including GABAergic pathways associated with anxiolytic and muscle relaxant properties.

Clinical Applications

As a pharmaceutical agent, Isosarpan's primary clinical application is as an antihypertensive medication for the treatment of high blood pressure . The combination of its vasodilatory effects with anxiolytic properties makes it particularly valuable for patients with hypertension complicated by anxiety disorders. Its sedative and muscle relaxant properties may provide additional therapeutic benefits for patients with comorbid conditions requiring these effects.

Comparative Pharmacology

Related Compounds

Isosarpan belongs to a family of structurally and functionally related alkaloids. The following table presents key comparisons:

CompoundSource PlantPrimary Biological Activity
AjmalicineRauvolfia serpentinaAntihypertensive, neuroprotective
ReserpineRauvolfia serpentinaAntihypertensive, antipsychotic
YohimbinePausinystalia yohimbeα2-adrenergic antagonist, aphrodisiac
CorynanthineVarious Rubiaceae plantsα1-adrenergic receptor antagonist

This comparison illustrates the structural relationship between Isosarpan and other therapeutic alkaloids while highlighting its distinctive pharmacological profile .

Structure-Activity Relationships

The pharmacological activity of Isosarpan can be attributed to specific structural elements that enable receptor binding and downstream signaling effects. The piperazine core structure provides a scaffold for the attachment of functional groups that determine receptor selectivity and binding affinity. The presence of hydroxyl groups (as seen in the PIPRATECOL structure) likely contributes to hydrogen bonding with target receptors, while the methoxyphenyl group influences lipophilicity and membrane penetration .

Pharmaceutical Formulations and Clinical Use

Therapeutic Guidelines

Clinical applications of Isosarpan would typically include:

  • Primary or adjunctive treatment of hypertension

  • Management of anxiety-associated cardiovascular symptoms

  • Potential use in neurological conditions benefiting from its anxiolytic and muscle relaxant properties

Research Directions and Future Perspectives

Emerging Applications

The multi-modal action of Isosarpan suggests potential applications beyond its established uses in hypertension. Areas worthy of further investigation include:

  • Neuroprotective effects in neurodegenerative disorders

  • Potential applications in anxiety and stress-related disorders

  • Role in managing muscle spasticity conditions

Pharmacological Research Challenges

Further research into Isosarpan would benefit from addressing several key questions:

  • Precise receptor binding profiles and affinities

  • Detailed pharmacokinetic parameters including bioavailability, metabolism, and elimination

  • Comparative efficacy studies against newer antihypertensive agents

  • Investigation of long-term safety profiles

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